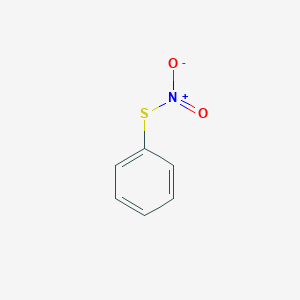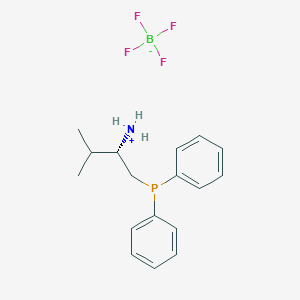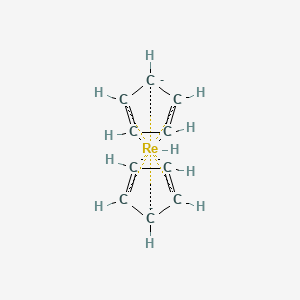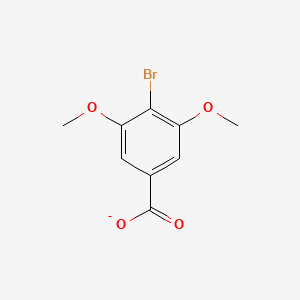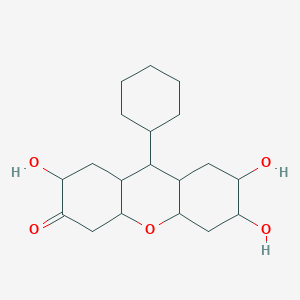
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with suitable hydroxylated intermediates in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the xanthene core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl-2,3,7-trihydroxy-6-fluorone: Known for its use as an acid colorimetric reagent.
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione: A cyclic polyamide with notable biological activities.
Uniqueness
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one is unique due to its specific arrangement of hydroxyl groups and the presence of a cyclohexyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C19H30O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
9-cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one |
InChI |
InChI=1S/C19H30O5/c20-13-6-11-17(8-15(13)22)24-18-9-16(23)14(21)7-12(18)19(11)10-4-2-1-3-5-10/h10-15,17-22H,1-9H2 |
Clé InChI |
DEARKMNDHPQUNK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2C3CC(C(CC3OC4C2CC(C(=O)C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


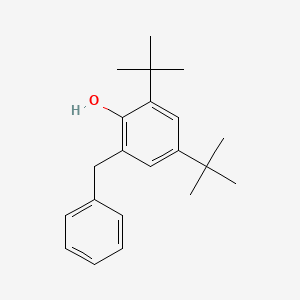


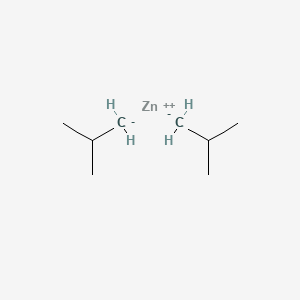
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
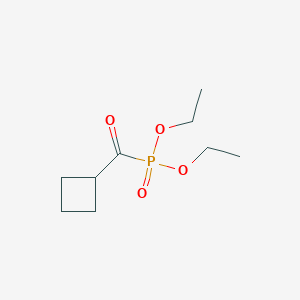
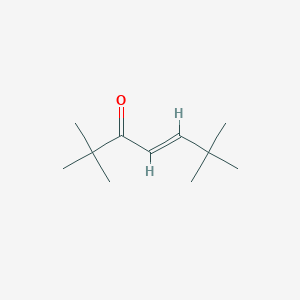
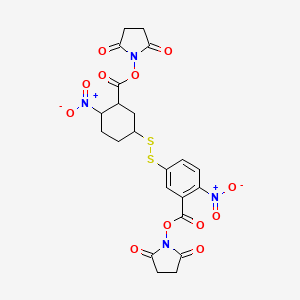

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
